1,2-Diethyl-9,10-dihydroacridine
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Overview
Description
1,2-Diethyl-9,10-dihydroacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The structure of this compound consists of a tricyclic ring system with two ethyl groups attached to the nitrogen atom at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with aryl alkynes in the presence of a catalyst. For example, a modular synthesis can be achieved through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . This reaction sequence features selective ortho-C alkenylation followed by intramolecular hydroarylation of the olefin intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalysts and solvents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include electrochemical methods and chemical oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridines, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,2-Diethyl-9,10-dihydroacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Diethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1,2-Diethyl-9,10-dihydroacridine can be compared with other similar compounds, such as 9,9-dimethyl-9,10-dihydroacridine and phenoxazine derivatives . These compounds share similar structural features but differ in their electronic and photophysical properties. For example, 9,9-dimethyl-9,10-dihydroacridine exhibits thermally activated delayed fluorescence, making it suitable for use in OLEDs . The unique properties of this compound, such as its specific substitution pattern and electronic characteristics, distinguish it from other acridine derivatives.
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- Phenoxazine derivatives
- 9-Substituted 9,10-dihydroacridines
Properties
CAS No. |
106100-38-3 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,2-diethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3 |
InChI Key |
AMTDKNYZCLABEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC |
Origin of Product |
United States |
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